1-Methoxy-2-(3-methylcyclopentyl)benzene
Description
1-Methoxy-2-(3-methylcyclopentyl)benzene is an ortho-substituted benzene derivative featuring a methoxy group (-OCH₃) at position 1 and a 3-methylcyclopentyl group at position 2. This compound combines aromaticity with steric and electronic effects from its substituents. The methoxy group is electron-donating via resonance, while the bulky 3-methylcyclopentyl substituent introduces steric hindrance and lipophilicity.
Properties
CAS No. |
62730-37-4 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-methoxy-2-(3-methylcyclopentyl)benzene |
InChI |
InChI=1S/C13H18O/c1-10-7-8-11(9-10)12-5-3-4-6-13(12)14-2/h3-6,10-11H,7-9H2,1-2H3 |
InChI Key |
AUNKOIMYEXZERT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-(3-methylcyclopentyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene ring is reacted with an electrophile in the presence of a catalyst to introduce the desired substituents. For example, the methoxy group can be introduced using methanol and a strong acid catalyst, while the 3-methylcyclopentyl group can be added using a Friedel-Crafts alkylation reaction with 3-methylcyclopentyl chloride and aluminum chloride as the catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-(3-methylcyclopentyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Methoxy-2-(3-methylcyclopentyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(3-methylcyclopentyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Type and Position
Cycloalkyl vs. Linear Alkyl Substituents
- 1-Methoxy-2-(pentan-3-yl)benzene (CAS 18272-73-6): Features a linear pentan-3-yl group instead of a cycloalkyl substituent. Lipophilicity (logP) is expected to be lower than the cyclopentyl analog due to reduced branching .
(3-Methylcyclopentyl)benzene (CAS 5078-75-1):
Cycloalkyl vs. Unsaturated Substituents
- (E)-1-Methoxy-2-(1-propenyl)benzene (CAS 2077-36-3): Replaces the cyclopentyl group with an unsaturated propenyl chain. The double bond introduces conjugation with the aromatic ring, enhancing UV absorption and reactivity in Diels-Alder or hydrogenation reactions.
1-Methoxy-2-(phenylethenyl)benzene (Evidenced in NMR data):
Electronic and Steric Effects
Electron-Donating vs. Electron-Withdrawing Groups
- 1-Methoxy-2-(2-nitroethenyl)benzene (CAS 3316-24-3): The nitro group (-NO₂) is strongly electron-withdrawing, deactivating the ring toward electrophilic substitution. Contrasts with the methoxy group, which activates the ring. This difference significantly alters reaction pathways, e.g., nitro-substituted compounds are more likely to undergo nucleophilic aromatic substitution .
- 1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene (CAS 14064-58-5): Combines methoxy activation with nitro deactivation on adjacent substituents. Demonstrates how substituent positioning can create regioselective reactivity, a property less pronounced in this compound due to its sterically hindered cyclopentyl group .
Steric Hindrance and Ortho-Substitution
- 1-Methoxy-2-(methoxymethoxy)benzene: Substituted with two oxygen-containing groups at ortho positions. The methoxymethoxy group may participate in hydrogen bonding, enhancing solubility in polar solvents .
- The branched alkoxy group increases lipophilicity but lacks the conformational rigidity of the cyclopentyl ring .
Catalytic and Functionalization Potential
- Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlight the importance of directing groups in metal-catalyzed C–H functionalization. The methoxy group in the target compound could similarly direct regioselective functionalization, though steric bulk may limit catalyst access .
- 1-Methoxy-2-(phenylethenyl)benzene ’s NMR data () suggest applications in materials science, whereas the cyclopentyl analog’s stability may favor pharmaceutical intermediates .
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